molecular formula C19H24N4O2 B4446777 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B4446777
M. Wt: 340.4 g/mol
InChI Key: INBNOJYITXPJJP-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of the 3,4-dimethoxyphenyl and N-propyl groups might influence its properties and biological activity.

Scientific Research Applications

Neurotoxicity Studies

This pyrazoline derivative has been investigated for its neurotoxic potential. Researchers have correlated its structure with behavioral changes, shedding light on its impact on the nervous system .

Serine/Threonine Kinase Inhibition

In the search for inhibitors of Serine/Threonine kinases, this compound stands out. Previous work identified a series of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines synthesized via a Dimroth rearrangement. Investigating its kinase inhibitory activity could reveal therapeutic applications .

Antidiabetic Potential

Considering the diverse pharmacophores associated with 2-aminopyrimidines, this compound could be evaluated for antidiabetic effects. Its interaction with relevant molecular targets warrants investigation .

Antibacterial Activity

The broader class of 2-aminopyrimidines has demonstrated antibacterial effects. Researchers could assess whether this specific compound exhibits similar properties against bacterial pathogens .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential as kinase inhibitors , but without specific studies on this compound, it’s difficult to predict its mechanism of action.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-6-9-20-17-10-12(2)21-19-18(13(3)22-23(17)19)14-7-8-15(24-4)16(11-14)25-5/h7-8,10-11,20H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBNOJYITXPJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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